![molecular formula C11H10N4O B2789643 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 129797-60-0](/img/structure/B2789643.png)

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

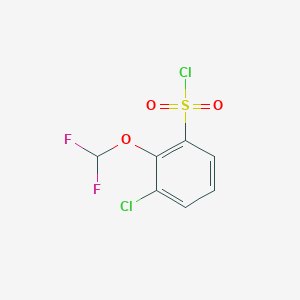

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that belongs to the class of quinolinyl-pyrazoles . It is a nitrogenous tertiary base . The molecular formula of this compound is CHNO .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles, including this compound, has been a subject of interest in recent years due to their potential applications in various fields . The synthesis often involves new strategies on par with the reported methods . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activity

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine and its derivatives have demonstrated significant antibacterial and antimycobacterial activities. For instance, a study by Lapa et al. (2013) revealed that 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline showed notable inhibitory activity on bacterial serine/threonine protein kinases. This inhibition is crucial in regulating resistance to antibiotics like kanamycin in certain bacteria (Lapa et al., 2013). Similarly, El-Gamal et al. (2016) synthesized various 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and reported moderate antimicrobial activities against a range of organisms, including Gram-positive and Gram-negative bacteria and fungi (El-Gamal et al., 2016).

Anti-Cancer Properties

In the context of cancer research, Zhang et al. (2008) identified N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis in cancer cells. One compound in this series demonstrated effectiveness against various human solid tumors (Zhang et al., 2008).

Electroluminescent Applications

Compounds derived from this compound have also found applications in electroluminescent devices. Chaczatrian et al. (2004) developed a synthesis for 1H-pyrazolo[3,4-b]quinolines, which are luminescent and have potential use in electroluminescent devices (Chaczatrian et al., 2004). Additionally, Gondek et al. (2008) studied the photoluminescence and electroluminescence of derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, highlighting their promise as materials for electroluminescent applications (Gondek et al., 2008).

Synthesis of Novel Compounds

The compound and its derivatives are also key in synthesizing novel chemical structures. For example, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial agents (Holla et al., 2006). Furthermore, the synthesis of new pyrazolo[3,4-b]quinolines and related heterocyclic systems was explored by Bakhite (2001), demonstrating the versatility of this compound in creating diverse chemical compounds (Bakhite, 2001).

Mecanismo De Acción

Target of Action

The primary target of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .

Mode of Action

This compound interacts with its target by inhibiting the activity of the c-Met receptor . This inhibition occurs due to the compound’s ability to bind to the receptor, thereby preventing its activation and the subsequent cellular processes it regulates .

Biochemical Pathways

The inhibition of the c-Met receptor affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the c-Met receptor, this compound disrupts these pathways, leading to a decrease in cell proliferation and survival .

Result of Action

The result of the action of this compound is a decrease in cell proliferation and survival due to the inhibition of the c-Met receptor . This makes the compound a potential candidate for the treatment of diseases characterized by overactive cell growth and survival, such as cancer .

Propiedades

IUPAC Name |

6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBJZZAKAVVXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(NN=C3N=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2789561.png)

![4-[4-(Trifluoromethyl)triazol-1-yl]piperidine](/img/structure/B2789566.png)

![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)

![2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2789568.png)

![9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2789570.png)

![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)

![N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2789577.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)

![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)